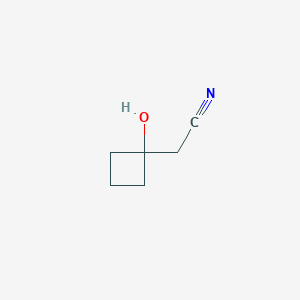
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as HENAO, is a novel compound that has gained attention in the scientific community due to its potential use in various fields of research. HENAO is a small molecule that has been synthesized through a series of chemical reactions and has shown promising results in several studies.
Wissenschaftliche Forschungsanwendungen
Oxidation and Dioxygenase Activity
Research indicates that naphthalene derivatives, such as N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, can be involved in oxidation processes. Naphthalene dioxygenase from Pseudomonas sp. strain has been shown to oxidize various alkylaromatic hydrocarbons to hydroperoxides, highlighting the potential role of naphthalene derivatives in environmental bioremediation processes and organic synthesis. The enzyme's activity suggests a pathway for the oxidation of complex organic molecules, providing insights into the degradation of aromatic compounds in nature and synthetic applications (Lee & Gibson, 1996).
Ligand Properties and Catalysis
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide derivatives have been explored for their ligand properties in metal complexation. These complexes have shown significant promise in catalysis, highlighting their potential in facilitating various chemical reactions. The exploration of these complexes in catalysis opens up new avenues for the development of environmentally friendly and efficient catalytic processes (Gao et al., 2017).
Antioxidant and Biological Activities
Studies have also investigated the antioxidant and potential biological activities of naphthalene derivatives. The generation of reactive oxygen species (ROS) by the metabolites of naphthylamines and the oxidative stress they induce suggest the importance of understanding the antioxidant properties of these compounds. Research into the antioxidant capabilities of naphthalene derivatives could lead to their application in preventing oxidative damage in biological systems, thereby contributing to the development of new therapeutic agents (Nakayama et al., 1983).
Synthetic Applications and Molecular Interactions
The synthesis and characterization of naphthalene derivatives highlight their importance in chemical research, offering a foundation for the development of novel compounds with potential applications in material science, pharmaceuticals, and organic chemistry. The interaction of these derivatives with DNA and proteins, as studied through spectroscopic methods, underscores their potential in biomedical research, including drug design and the understanding of molecular interactions within biological systems (Yu et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-14(13-7-3-5-11-4-1-2-6-12(11)13)10-18-16(22)17(23)19-15-8-9-24-20-15/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBIPKMLIXDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=NOC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

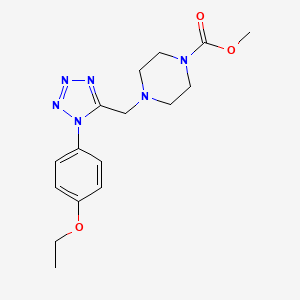

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2988783.png)
![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)
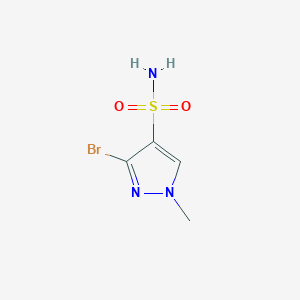
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)
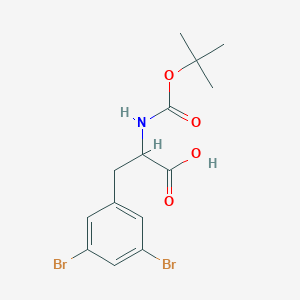

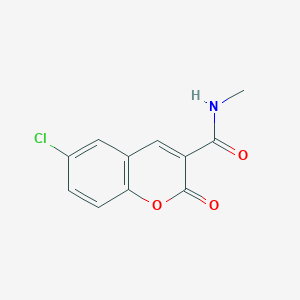
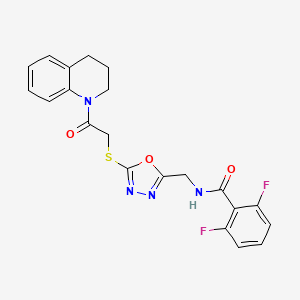

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)

